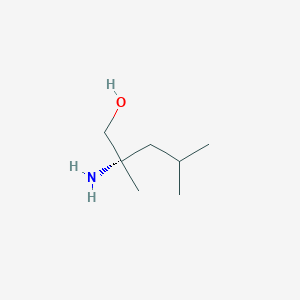

(S)-2-Amino-2,4-dimethylpentan-1-ol

Description

(S)-2-Amino-2,4-dimethylpentan-1-ol is a chiral amino alcohol with a unique structure that includes an amino group and a hydroxyl group on a branched carbon chain

Properties

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(3,8)5-9/h6,9H,4-5,8H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMAIZYKPDFKNU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2,4-dimethylpentan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethylpentan-1-ol.

Amination: The hydroxyl group is converted to an amino group through a series of reactions, which may include protection, substitution, and deprotection steps.

Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-2,4-dimethylpentan-1-ol may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Catalysis: Employing chiral catalysts to enhance the selectivity for the (S)-enantiomer.

Purification: Implementing advanced purification techniques such as crystallization or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-2,4-dimethylpentan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2,4-dimethylpentan-1-ol involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

®-2-Amino-2,4-dimethylpentan-1-ol: The enantiomer of the compound with different stereochemistry.

2-Amino-2-methylpropan-1-ol: A structurally similar compound with a shorter carbon chain.

2-Amino-2,4-dimethylhexan-1-ol: A compound with an additional carbon in the chain.

Uniqueness: (S)-2-Amino-2,4-dimethylpentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of (S)-2-Amino-2,4-dimethylpentan-1-ol in various fields and its potential for further research and application

Biological Activity

(S)-2-Amino-2,4-dimethylpentan-1-ol, also known as a compound with the chemical formula C7H17NO, is an amino alcohol that has garnered attention in various biological and pharmacological studies. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

(S)-2-Amino-2,4-dimethylpentan-1-ol exhibits biological activity primarily through its interactions with specific proteins and signaling pathways. One notable mechanism involves its role as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which is implicated in several neurological and psychiatric disorders. AAK1 modulates clathrin-mediated endocytosis, a crucial process for synaptic vesicle recycling in neurons .

Inhibition of AAK1

Research indicates that the inhibition of AAK1 can enhance Neuregulin-1 signaling via ErbB4 receptors, leading to increased neurite outgrowth in neuronal cells. This suggests a potential therapeutic application for (S)-2-Amino-2,4-dimethylpentan-1-ol in treating conditions like schizophrenia and other neurodegenerative diseases .

Therapeutic Applications

The compound has been studied for its potential utility in treating various disorders:

- Neurological Disorders : Its ability to inhibit AAK1 may provide benefits in conditions such as schizophrenia and Alzheimer's disease by enhancing neurotrophic signaling pathways .

- Pain Management : The inhibition of AAK1 also shows promise in managing neuropathic pain, indicating a dual role in both neurological and pain-related therapies .

- Viral Infections : Preliminary studies suggest that (S)-2-Amino-2,4-dimethylpentan-1-ol may have applications in treating hepatitis C by reducing HCV virion assembly through modulation of AAK1 activity .

Case Studies

Several studies have documented the effects of (S)-2-Amino-2,4-dimethylpentan-1-ol on cellular models:

| Study | Findings |

|---|---|

| Kuai et al. (2011) | Demonstrated that loss of AAK1 expression potentiates Neuregulin-1-induced neurite outgrowth in PC12 cells. |

| Zhang et al. (2020) | Reported a significant reduction in HCV replication upon treatment with AAK1 inhibitors including (S)-2-Amino-2,4-dimethylpentan-1-ol. |

| Buonanno et al. (2010) | Associated genetic variations in Neuregulin and ErbB4 with schizophrenia susceptibility, highlighting the relevance of AAK1 inhibition in this context. |

Experimental Data

In vitro studies have shown that treatment with (S)-2-Amino-2,4-dimethylpentan-1-ol leads to:

- Increased Neurite Outgrowth : Enhanced neurite formation was observed in neuronal cultures treated with the compound.

- Decreased Pain Sensitivity : Animal models exhibited reduced pain responses when administered with the compound, suggesting analgesic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.